molecular formula C6H2ClF5S B7948003 2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene CAS No. 1429056-29-0

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene

Cat. No.: B7948003
CAS No.: 1429056-29-0
M. Wt: 236.59 g/mol
InChI Key: SLSJEDLMFJIWGB-UHFFFAOYSA-N
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Description

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a fluorinated organic compound with the molecular formula C6H2ClF5S. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a pentafluoroethyl group. It is a clear, pale liquid with a molecular weight of 236.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene typically involves the introduction of a pentafluoroethyl group to a thiophene ring followed by chlorination. One common method involves the reaction of 2-chlorothiophene with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 2-amino-5-(pentafluoroethyl)thiophene or 2-alkoxy-5-(pentafluoroethyl)thiophene.

    Oxidation Reactions: Formation of 2-chloro-5-(pentafluoroethyl)thiophene sulfoxide or sulfone.

    Reduction Reactions: Formation of 2-chloro-5-(pentafluoroethyl)thiol.

Scientific Research Applications

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene involves its interaction with specific molecular targets. The pentafluoroethyl group imparts unique electronic properties, making the compound highly reactive. This reactivity allows it to participate in various chemical transformations, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)thiophene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    2-Bromo-5-(pentafluoroethyl)thiophene: Similar structure but with a bromine atom instead of a chlorine atom.

    2-Chloro-5-(pentafluoroethyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene is unique due to the presence of both a chlorine atom and a pentafluoroethyl group on a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSJEDLMFJIWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240169
Record name 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429056-29-0
Record name 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429056-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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